

# Application Notes and Protocols: Cysteamine-d4 Hydrochloride for Animal Model Studies

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Cysteamine-d4 Hydrochloride

Cat. No.: B583227

[Get Quote](#)

**Abstract:** This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of **Cysteamine-d4 Hydrochloride** in preclinical animal model studies. It moves beyond standard protocols to explain the scientific rationale behind experimental design, ensuring methodological robustness and data integrity. This guide covers the mechanism of action, detailed protocols for in vivo studies and bioanalytical quantification, pharmacokinetic profiles, and critical safety considerations.

## Introduction: The Role of Stable Isotope Labeling in Cysteamine Research

Cysteamine is a naturally occurring aminothiols, a degradation product of the amino acid cysteine, with a multifaceted mechanism of action.[1][2] It is most prominently known as the standard-of-care treatment for nephropathic cystinosis, a rare lysosomal storage disorder characterized by the accumulation of cystine crystals within cells.[1][3] Beyond cystinosis, its antioxidant properties and its ability to modulate hormonal pathways, such as by depleting somatostatin to increase growth hormone levels, have made it a compound of interest for neurodegenerative diseases, metabolic disorders, and as a potential growth promoter in livestock.[1][2][4]

To rigorously study the absorption, distribution, metabolism, and excretion (ADME) of cysteamine and to accurately quantify its concentration in complex biological matrices, a reliable analytical tool is essential. This is where **Cysteamine-d4 Hydrochloride**, a deuterated analog of the parent compound, becomes indispensable.

Stable isotope-labeled (SIL) compounds, such as those labeled with deuterium ( $^2\text{H}$  or D), are powerful tools in pharmaceutical research.<sup>[5][6]</sup> Because the substitution of hydrogen with deuterium results in a molecule that is chemically and biologically similar to the unlabeled drug but has a different mass, Cysteamine-d4 serves two primary purposes:

- **Pharmacokinetic Tracer:** It can be administered to animal models to trace the fate of the cysteamine molecule throughout the body, distinguishing it from endogenous cysteamine.<sup>[5][7]</sup>
- **Internal Standard:** In quantitative bioanalysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is the gold standard for an internal standard.<sup>[8][9]</sup> It co-elutes with the unlabeled (endogenous or administered) cysteamine and experiences similar ionization effects, correcting for variability during sample preparation and analysis, thereby ensuring highly accurate and precise quantification.<sup>[10][11]</sup>

This guide will provide the foundational knowledge and actionable protocols to effectively leverage **Cysteamine-d4 Hydrochloride** in your animal model research.

## Physicochemical and Pharmacological Profile

A clear understanding of the compound's properties is fundamental to its correct application.

| Property          | Value                                                                | Source  |
|-------------------|----------------------------------------------------------------------|---------|
| Chemical Name     | 2-amino-1,1,2,2-tetradeuterioethanethiol;hydrochloride               | [12]    |
| Synonyms          | $\beta$ -Mercaptoethylamine-d4 HCl, 2-Aminoethanethiol-d4 HCl        | [8][12] |
| Molecular Formula | C <sub>2</sub> H <sub>4</sub> D <sub>4</sub> CINS                    | [12]    |
| Molecular Weight  | 117.63 g/mol                                                         | [12]    |
| CAS Number        | 1219805-04-5                                                         | [12]    |
| Appearance        | White to off-white solid powder                                      | [12]    |
| Purity            | ≥99% deuterated forms (d <sub>1</sub> -d <sub>4</sub> )              | [8]     |
| Solubility        | High water solubility                                                | [2]     |
| Storage           | Powder: -20°C (up to 3 years);<br>In solvent: -80°C (up to 6 months) | [12]    |

## Core Mechanisms of Action

Cysteamine exerts its biological effects through several distinct pathways. Understanding these is critical for designing hypothesis-driven experiments.

**3.1 Primary Mechanism: Lysosomal Cystine Depletion** In cystinosis, a defective lysosomal transporter, cystinosin, leads to the accumulation of cystine. Cysteamine, being a small molecule, can enter the lysosome. Inside, its thiol group (-SH) reacts with cystine, breaking the disulfide bond to form cysteine and a cysteine-cysteamine mixed disulfide.[3][13] These smaller molecules can then exit the lysosome via other transporters, effectively clearing the accumulated cystine and preventing the formation of damaging crystals.[1]



[Click to download full resolution via product page](#)

Caption: Cysteamine's mechanism for clearing lysosomal cystine.

### 3.2 Secondary Mechanisms

- **Antioxidant Activity:** Cysteamine acts as a scavenger of free radicals and can replenish cellular glutathione (GSH), a critical endogenous antioxidant, thereby protecting cells from oxidative damage.[1][2]
- **Hormonal Modulation:** Cysteamine is a potent depletor of somatostatin, a hormone that inhibits the release of growth hormone (GH) and other hormones like insulin.[4] By reducing somatostatin, cysteamine can lead to a significant increase in circulating GH levels, a mechanism explored for growth promotion.[2][4]

## Experimental Design & Protocols

This section provides a logical workflow from animal model selection to final sample analysis. The use of **Cysteamine-d4 Hydrochloride** is primarily as an internal standard for quantifying unlabeled cysteamine, or as a tracer in pharmacokinetic studies. The protocols below are designed with these applications in mind.

### 4.1 Part A: In Vivo Study Design and Execution

The causality behind a robust in vivo study lies in meticulous planning, from animal model selection to precise sample collection.

**4.1.1 Animal Model Selection** The choice of animal model is dictated entirely by the research question.

- **Metabolic Syndrome/Disease:** For studying cysteamine's effects on metabolism, common models include Diet-Induced Obesity (DIO) mice or rats (fed a high-fat diet for 8-16 weeks) or chemically-induced models like the streptozotocin (STZ)-induced diabetic rat.[14][15]
- **Pharmacokinetic Studies:** Healthy, untreated male Sprague-Dawley rats or C57BL/6 mice are standard for fundamental ADME studies.[16][17]
- **Cystinosis:** Ctns knockout mice are the definitive model for studying cystinosis pathophysiology and treatment efficacy.

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent local governing body.[18]

#### 4.1.2 Dosing and Administration Protocol

Rationale for Formulation: **Cysteamine-d4 Hydrochloride** is highly water-soluble. The most common vehicle for oral or injectable administration is sterile saline or phosphate-buffered saline (PBS). The hydrochloride salt form is readily dissolved.

#### Step-by-Step Dosing Solution Preparation:

- **Calculation:** Determine the total amount of Cysteamine-d4 HCl needed based on the number of animals, their average weight, the target dose (mg/kg), and the dosing volume (e.g., 5 mL/kg for rats).
- **Weighing:** Accurately weigh the required amount of Cysteamine-d4 HCl powder in a sterile conical tube.
- **Dissolution:** Add the calculated volume of sterile saline or PBS. Vortex thoroughly until the powder is completely dissolved.
- **Sterilization (Optional but Recommended):** For parenteral routes (IV, SC, IP), filter the final solution through a 0.22  $\mu\text{m}$  syringe filter into a new sterile vial.
- **Storage:** Use the solution immediately or store at 4°C for short-term use (up to 24 hours). For longer storage, refer to stability data or store at -20°C.[12]

#### Example Dosing Regimens from Literature:

| Animal Model | Dose              | Route             | Research Application               | Reference |
|--------------|-------------------|-------------------|------------------------------------|-----------|
| Rat          | 20 mg/kg          | Intraduodenal     | Pharmacokinetics & Biodistribution | [17][19]  |
| Rat          | 300 mg/kg         | Subcutaneous      | Somatostatin Depletion             | [4]       |
| Pregnant Rat | 100-150 mg/kg/day | Oral              | Developmental Toxicity             | [20]      |
| Rat          | 50-100 mg         | Subcutaneous/Oral | Acute Toxicity (Ulcer Induction)   | [21]      |

#### 4.1.3 Sample Collection Workflow

Timing is critical in pharmacokinetic studies due to cysteamine's rapid absorption and clearance.[17]

##### Blood Collection (Serial Sampling):

- Pre-dose: Collect a baseline blood sample (Time 0).
- Post-dose: Collect blood at specified time points. Based on rat PK data, early and frequent sampling is crucial.[17] Recommended time points: 5, 15, 30, 60, 90, 120, and 240 minutes post-dose.
- Method: Collect blood (approx. 100-200  $\mu$ L) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K<sub>2</sub>-EDTA).
- Processing: Immediately place tubes on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
- Storage: Transfer the plasma supernatant to new, clearly labeled cryovials and store immediately at -80°C pending analysis.

##### Tissue and CSF Collection (Terminal Procedure):

- At a predetermined terminal time point, euthanize the animal using an approved method.
- For CSF, perform a cisterna magna puncture immediately post-euthanasia.
- Rapidly dissect target organs (e.g., liver, kidneys, brain, muscle).[17]
- Rinse tissues in ice-cold PBS to remove excess blood, blot dry, weigh, and snap-freeze in liquid nitrogen.
- Store all tissue samples at -80°C.

Caption: General workflow for an in vivo pharmacokinetic study.

#### 4.2 Part B: Bioanalytical Protocol - LC-MS/MS Quantification

Rationale: LC-MS/MS is the definitive method for quantifying small molecules in biological fluids due to its superior sensitivity and specificity compared to HPLC-UV or fluorescence methods.[10][11] This is crucial for accurately defining pharmacokinetic profiles.

4.2.1 Sample Preparation (Protein Precipitation) This is a rapid and effective method for cleaning up plasma samples.

- Thaw plasma samples on ice.
- In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or QC.
- Add 10 µL of the Cysteamine-d4 HCl internal standard working solution (e.g., at 1 µg/mL). Vortex briefly.
- Add 150 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
- Vortex vigorously for 1 minute.
- Incubate at -20°C for 20 minutes to enhance precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to an HPLC vial for analysis.

4.2.2 Representative LC-MS/MS Conditions The following are starting conditions that must be optimized for your specific instrumentation.

- LC System: UPLC or HPLC system (e.g., Waters Acquity, Agilent 1290).[22]
- Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 2% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 2% B and re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5  $\mu$ L.
- MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo, Agilent).
- Ionization: Heated Electrospray Ionization (HESI), Positive Mode.
- MRM Transitions (Example):
  - Cysteamine (unlabeled): Q1: 78.1 -> Q3: 61.1
  - Cysteamine-d4 (Internal Standard): Q1: 82.1 -> Q3: 65.1 (Note: These transitions must be empirically determined and optimized on your specific instrument).

4.2.3 Data Analysis and Validation A calibration curve is constructed by plotting the peak area ratio (unlabeled cysteamine / Cysteamine-d4) against the known concentrations of the calibrator samples. The concentrations in the unknown animal samples are then interpolated from this curve. The method should be validated according to regulatory guidelines (e.g., ICH M10) for accuracy, precision, selectivity, and stability.[10]

## Pharmacokinetic & Toxicology Profile

5.1 Pharmacokinetic Summary in Rodents Cysteamine exhibits rapid pharmacokinetics, a critical factor for study design.

- Absorption: It is very rapidly absorbed from the small intestine, with peak plasma concentrations (Tmax) occurring within 5-22.5 minutes in rats after intraduodenal delivery. [17]
- Metabolism: It undergoes a significant hepatic first-pass metabolism, estimated at around 40% in rats.[17] The thiol group is oxidized to hypotaurine, which is then converted to taurine.[2][16]
- Distribution: It distributes to various tissues, including the liver, kidney, and muscle, and is capable of crossing the blood-brain barrier.[17]
- Elimination: Clearance is fast. In rats, plasma levels return to near baseline within 120 minutes of a single dose.[17][19] This rapid clearance necessitates frequent dosing (e.g., every 6 hours) in clinical settings for cystinosis.

Key Pharmacokinetic Parameters in Naïve Rats (20 mg/kg Intraduodenal Dose)

| Parameter                                 | Value (Jugular Vein Cannula) | Reference |
|-------------------------------------------|------------------------------|-----------|
| Cmax (Peak Concentration)                 | ~81 µM                       | [19]      |
| Tmax (Time to Peak)                       | ~15 min                      | [19]      |
| AUC <sub>0-t</sub> (Area Under the Curve) | ~3761 min*µM                 | [19]      |
| Clearance Time (Plasma)                   | ~120 min                     | [17]      |

The Deuterium Kinetic Isotope Effect: It is important to acknowledge that replacing hydrogen with deuterium can sometimes slow down metabolic processes that involve C-H bond cleavage. While often minor, this "isotope effect" could potentially lead to slightly different pharmacokinetics for Cysteamine-d4 compared to unlabeled cysteamine.[12] However, for its use as an internal standard in LC-MS/MS, this effect is negligible as it behaves identically during the analytical process.

5.2 Toxicology and Safety Considerations While effective, cysteamine is not without toxicity, especially at higher doses.

- **Gastrointestinal Toxicity:** A well-documented side effect in rats is the induction of acute perforating duodenal ulcers, particularly at high single doses (e.g., 50-100 mg/kg).[21]
- **Developmental Toxicity:** Studies in pregnant rats have shown that high doses ( $\geq 100$  mg/kg/day) can cause fetal death, growth retardation, and specific malformations without signs of maternal toxicity.[20] The No Observed Adverse Effect Level (NOAEL) was determined to be 75 mg/kg/day in this model.[20]
- **Narrow Therapeutic Window:** Preclinical studies in various models have highlighted a narrow therapeutic window, with toxicity observed at millimolar concentrations.[23]

These findings underscore the importance of careful dose selection in animal studies. Dose-ranging studies are recommended to establish a safe and effective dose for the specific animal model and disease state being investigated.

## Conclusion

**Cysteamine-d4 Hydrochloride** is a vital tool for advancing our understanding of cysteamine's therapeutic potential. Its application as a pharmacokinetic tracer and, more commonly, as an internal standard for LC-MS/MS quantification, provides the accuracy and precision required for robust preclinical drug development. By combining the mechanistic knowledge of cysteamine with the rigorous, validated protocols outlined in this guide, researchers can generate high-quality, reproducible data, ultimately accelerating the journey from preclinical discovery to clinical application.

## References

- Patsnap Synapse. (2024). What is the mechanism of Cysteamine Hydrochloride? Retrieved from [\[Link\]](#)
- Al-Gburi, M. A., et al. (2022). Coated cysteamine, a potential feed additive for ruminants — An updated review. *Frontiers in Veterinary Science*. Retrieved from [\[Link\]](#)

- Besouw, M., et al. (2013). A study of the relative bioavailability of cysteamine hydrochloride, cysteamine bitartrate and phosphocysteamine in healthy adult male volunteers. *British Journal of Clinical Pharmacology*. Retrieved from [\[Link\]](#)
- Raptor Pharmaceutical Inc. (2015). *Methods for Analyzing Cysteamine Compositions*. Google Patents.
- U.S. Food and Drug Administration (FDA). (2007). *Pharmacology/Toxicology Review and Evaluation for CYSTAGON®*. Retrieved from [\[Link\]](#)
- Pediatric Oncall. *Cysteamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose*. Retrieved from [\[Link\]](#)
- Szecówka, J., et al. (1983). Cysteamine blocks somatostatin secretion without altering the course of insulin or glucagon release. A new model for the study of islet function. *Endocrinology*. Retrieved from [\[Link\]](#)
- Beckman, D. A., et al. (1998). Developmental toxicity of cysteamine in the rat: effects on embryo-fetal development. *Teratology*. Retrieved from [\[Link\]](#)
- Wang, Y., et al. (2020). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. *Journal of Pharmaceutical Analysis*. Retrieved from [\[Link\]](#)
- Metabolic Solutions. (2024). *Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases*. Retrieved from [\[Link\]](#)
- Stipanuk, M. H., et al. (2002). Cysteamine dioxygenase: evidence for the physiological conversion of cysteamine to hypotaurine in rat and mouse tissues. *Advances in Experimental Medicine and Biology*. Retrieved from [\[Link\]](#)
- Dohil, R., et al. (2013). Pharmacokinetics of cysteamine bitartrate following intraduodenal delivery. *Fundamental & Clinical Pharmacology*. Retrieved from [\[Link\]](#)
- Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. *Chemical Research in Toxicology*. Retrieved from [\[Link\]](#)

- Atallah, C., et al. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. *International Journal of Molecular Sciences*. Retrieved from [\[Link\]](#)
- Barbu, C. G., et al. (2023). MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. *Scientific Papers: Animal Science and Biotechnologies*. Retrieved from [\[Link\]](#)
- Kumar, A., et al. (2017). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate... *Pharmaceutical Analytical Chemistry*. Retrieved from [\[Link\]](#)
- Perrott, R. A., et al. (2019). Pre-clinical Evaluation of Cysteamine Bitartrate as a Therapeutic Agent for Mitochondrial Respiratory Chain Disease. *Human Molecular Genetics*. Retrieved from [\[Link\]](#)
- Gil-Peña, H., et al. (2005). Pharmacokinetics of cysteamine bitartrate following gastrointestinal infusion. *British Journal of Clinical Pharmacology*. Retrieved from [\[Link\]](#)
- Saganuwan, S. A. (2017). Toxicity studies of drugs and chemicals in animals: An overview. *Bulgarian Journal of Veterinary Medicine*. Retrieved from [\[Link\]](#)
- Dohil, R., et al. (2013). Pharmacokinetics of cysteamine bitartrate following intraduodenal delivery. *Cystinosis Research Foundation*. Retrieved from [\[Link\]](#)
- Li, G., et al. (2020). Use of Isotopically Labeled Compounds in Drug Discovery. Request PDF. Retrieved from [\[Link\]](#)
- Creative Bioarray. *Animal Models of Metabolic Disease*. Retrieved from [\[Link\]](#)
- Saganuwan, S. A. (2017). Toxicity studies of drugs and chemicals in animals: an overview. *CABI Digital Library*. Retrieved from [\[Link\]](#)
- Agency for Toxic Substances and Disease Registry (ATSDR). *Analytical Methods*. Retrieved from [\[Link\]](#)
- Hussaarts, K. G. A. M., et al. (2019). Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology. *Clinical Pharmacokinetics*.

Retrieved from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. What is the mechanism of Cysteamine Hydrochloride? [[synapse.patsnap.com](https://synapse.patsnap.com)]
- 2. Coated cysteamine, a potential feed additive for ruminants — An updated review - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Cysteamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [[pediatriconcall.com](https://pediatriconcall.com)]
- 4. Cysteamine blocks somatostatin secretion without altering the course of insulin or glucagon release. A new model for the study of islet function - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 6. [isotope-science.alfa-chemistry.com](https://isotope-science.alfa-chemistry.com) [[isotope-science.alfa-chemistry.com](https://isotope-science.alfa-chemistry.com)]
- 7. [metsol.com](https://metsol.com) [[metsol.com](https://metsol.com)]
- 8. [caymanchem.com](https://caymanchem.com) [[caymanchem.com](https://caymanchem.com)]
- 9. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 10. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. Cysteamine-d4 hydrochloride (2-Aminoethanethiol-d4 hydrochloride; 2-Mercaptoethylamine-d4 hydrochloride) | Apoptosis | 1219805-04-5 | Invivochem [[invivochem.com](https://invivochem.com)]
- 13. [cystinosis.org](https://cystinosis.org) [[cystinosis.org](https://cystinosis.org)]
- 14. [veterinarymedicinejournal.usamv.ro](https://veterinarymedicinejournal.usamv.ro) [[veterinarymedicinejournal.usamv.ro](https://veterinarymedicinejournal.usamv.ro)]
- 15. [dda.creative-bioarray.com](https://dda.creative-bioarray.com) [[dda.creative-bioarray.com](https://dda.creative-bioarray.com)]

- [16. Cysteamine dioxygenase: evidence for the physiological conversion of cysteamine to hypotaurine in rat and mouse tissues - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [17. Pharmacokinetics of cysteamine bitartrate following intraduodenal delivery - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
- [19. cystinosisresearch.org \[cystinosisresearch.org\]](#)
- [20. Developmental toxicity of cysteamine in the rat: effects on embryo-fetal development - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [21. accessdata.fda.gov \[accessdata.fda.gov\]](#)
- [22. longdom.org \[longdom.org\]](#)
- [23. Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols: Cysteamine-d4 Hydrochloride for Animal Model Studies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b583227#cysteamine-d4-hydrochloride-for-animal-model-studies>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)